molecular formula C17H12N2O B1584338 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile CAS No. 844-25-7

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

Cat. No. B1584338
CAS RN: 844-25-7
M. Wt: 260.29 g/mol
InChI Key: HIRCCKPODGFADB-UHFFFAOYSA-N
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Description

“2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile” is a chemical compound with the molecular weight of 260.3 . Its IUPAC name is 2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile .


Molecular Structure Analysis

The InChI code for “2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile” is 1S/C17H12N2O/c18-12-16-15-9-5-4-6-13 (15)10-11-19 (16)17 (20)14-7-2-1-3-8-14/h1-11,16H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile has been used in the unusual formation of N-(1-isoquinolinyl)benzamide, involving a reaction with potassamide and potassium tert-butoxide in ammonia (Aysola & Gibson, 1977).
  • It serves as a starting material in the one-pot synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, useful in the synthesis of lamellarin G trimethyl ether and lamellarin U (Liermann & Opatz, 2008).

Antitumor Applications

  • A series of 1-substituted 3,4-dihydroisoquinolines, synthesized using 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, were evaluated for their ability to target the G1 phase of the cell cycle in leukemia cells. These compounds demonstrated potent cytotoxic activities (Bermejo et al., 2002).

Synthesis of Complex Molecules

  • The compound has been used in the synthesis of various complex molecules, such as 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives (Dyachenko & Vovk, 2012).

Novel Synthesis Methods

Enantioselective Synthesis

  • Used in enantioselective synthesis of tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids (Blank & Opatz, 2011).

Cycloaddition Reactions

  • Involved in [4+2] cycloaddition reactions leading to the formation of spiro[pyrrole-3,2′-3(2H)-benzofuranones] and other compounds derived from chromenopyrroles (Vebrel et al., 1998).

Development of Novel Anticancer Agents

  • Research presented at the AACR 101st Annual Meeting in 2010 discussed the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including those derived from 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, as potential anticancer agents (Redda et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-benzoyl-1H-isoquinoline-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O/c18-12-16-15-9-5-4-6-13(15)10-11-19(16)17(20)14-7-2-1-3-8-14/h1-11,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRCCKPODGFADB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C3C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282323
Record name 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784485
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile

CAS RN

844-25-7
Record name 844-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 844-25-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZOYL-1,2-DIHYDRO-1-ISOQUINOLINECARBONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
J Vebrel, M Msaddek, F Djapa… - European journal of …, 1998 - Wiley Online Library
Spiro[pyrrole‐3,2′‐3(2H)‐benzofuranones] 7 have been synthesized by [4+2] cycloaddition of 2‐arylidene‐3(2H)‐benzofuranones with the 2‐benzoyl‐1,2‐dihydroisoquinoline‐1‐…
S Boudriga, M Askri, M Rammah… - Journal of Chemical …, 2003 - journals.sagepub.com
Reaction of 2-Benzoyl-1,2-Dihydroisoquinoline-1-Carbonitrile Tetrafluoroborate Salt with 2-Arylmethylene-1,3-Indanediones. Regio Page 1 Previous studies1,2 have established that solutions of tetrafluoroborate salts …
Number of citations: 1 journals.sagepub.com
K MONNIER, G SCHMITT, B LAUDE… - Journal of chemical …, 1994 - pascal-francis.inist.fr
Reaction of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborate salt with diethyl azodicarboxylate. An unexpected evolution of the condensation-rearrangement product …
Number of citations: 3 pascal-francis.inist.fr
M Askri, M Rammah, K Monnier-Jobé… - Letters in Organic …, 2007 - ingentaconnect.com
Synthesis of several spiro[4-aryl-5-hydroxy-2-(1-isoquinolinyl)-5-phenyl-4,5-dihydro-3H-pyrrole- 3,3'-3H-chroman-4'-ones] has been accomplished in satisfying yields by regioselective […
Number of citations: 3 www.ingentaconnect.com
J Ezquerra, J Alvarez-Builla - Journal of the Chemical Society …, 1984 - pubs.rsc.org
Comparative experiments showed that ultrasonic irradiation improved the yields and reduced times in the phase-transfer catalysed alkylation of the Reissert compound 2-benzoyl-1,2-…
Number of citations: 17 pubs.rsc.org
C Strohmann - researchgate.net
Synthesis of several spiro [4-aryl-5-hydroxy-2-(1-isoquinolinyl)-5-phenyl-4, 5-dihydro-3H-pyrrole-3, 3'-3H-chroman-4'-ones] has been accomplished in satisfying yields by regioselective …
Number of citations: 2 www.researchgate.net
S Greve, W Friedrichsen - Progress in Heterocyclic Chemistry, 1999 - Elsevier
Publisher Summary This chapter discusses the five-membered ring systems of furans and benzofurans. A new cassane furanoditerpene, caesalpinin B, was isolated from the roots of …
Number of citations: 2 www.sciencedirect.com
A Gebert, M Barth, A Linden, U Widmer… - Helvetica Chimica …, 2012 - Wiley Online Library
Several 2‐alkylquinolizinium‐1‐olates 9, ie, heterobetaines, were prepared from ketone 11, the latter being readily available either from pyridine‐2‐carbaldehyde via a Grignard …
Number of citations: 12 onlinelibrary.wiley.com
TV Hung, BA Mooney, RH Prager… - Australian Journal of …, 1981 - CSIRO Publishing
The reactions of isoquinoline and phthalazine Reissert compounds with phthalaldehydic acids and their derivatives have been investigated as a means of synthesizing 1-(3-phthalidyl)…
Number of citations: 11 www.publish.csiro.au
MA Eisa - Rafidain Journal of Science, 2006 - iasj.net
In the present work, the synthesis of some new fused heterocyclic rings derived from 3-benzofuranone was achieved. 3-Benzofuranone (1) was prepared by the action of …
Number of citations: 4 www.iasj.net

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